7,10,13,16-Docosatetraenoic acid, methyl ester is a polyunsaturated fatty acid characterized by its four double bonds located at the 7th, 10th, 13th, and 16th positions of the carbon chain. The molecular formula for this compound is C23H38O2 with a molecular weight of approximately 346.54 g/mol. It exists predominantly in its cis configuration, which influences its physical properties and biological activity . This compound is also known by various synonyms, including all-cis-7,10,13,16-docosatetraenoic acid and cis-7,10,13,16-docosatetraenoic acid methyl ester .
7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester or Δ7,10,13,16-docosatetraenoic acid methyl ester) is a fatty acid found in some plants, particularly oregano []. Scientific research suggests it may possess properties that inhibit fatty acid oxidation.
Fatty acid oxidation is a metabolic process where fatty acids are broken down to generate energy. Studies have shown that 7,10,13,16-docosatetraenoic acid, methyl ester might have the ability to inhibit this process []. This potential function is of interest to researchers because fatty acid oxidation is involved in various physiological processes, including energy production, blood sugar regulation, and muscle function.
The current body of research on 7,10,13,16-docosatetraenoic acid, methyl ester is limited. While some studies suggest its potential role in fatty acid oxidation inhibition, further investigations are needed to confirm these findings and explore its mechanisms of action. Additionally, research on its potential therapeutic applications and safety profile is lacking.
Future research on 7,10,13,16-docosatetraenoic acid, methyl ester could focus on:
These reactions are essential for understanding its stability and reactivity in biological and industrial contexts.
This compound exhibits several biological activities:
The synthesis of 7,10,13,16-docosatetraenoic acid, methyl ester can be achieved through several methods:
7,10,13,16-Docosatetraenoic acid, methyl ester has a variety of applications:
Research on interaction studies involving 7,10,13,16-docosatetraenoic acid, methyl ester indicates that it may interact with various biological pathways:
Further studies are required to elucidate the specific mechanisms of these interactions.
Several compounds share structural similarities with 7,10,13,16-docosatetraenoic acid, methyl ester. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic Acid Methyl Ester | C23H38O2 | Contains a double bond at the 4th position. |
Eicosapentaenoic Acid (EPA) | C20H30O2 | Five double bonds; known for anti-inflammatory effects. |
Docosahexaenoic Acid (DHA) | C22H32O2 | Six double bonds; crucial for brain health. |
Each compound exhibits distinct biological activities and applications based on their structural differences. The unique arrangement of double bonds in 7,10,13,16-docosatetraenoic acid contributes to its specific properties and potential therapeutic benefits.
The biosynthesis of 7,10,13,16-docosatetraenoic acid, methyl ester involves a sophisticated elongation pathway that begins with arachidonic acid as the primary precursor [3] [18] [21]. The microsomal fatty acid elongation pathway represents the predominant mechanism for determining the chain length of polyunsaturated fatty acids in cellular lipids [20]. This process utilizes a four-enzyme system that operates through sequential reactions involving fatty acyl coenzyme A, malonyl coenzyme A, and nicotinamide adenine dinucleotide phosphate as essential substrates [20].
The elongation mechanism proceeds through a well-characterized series of enzymatic steps [20]. In the initial condensation reaction, a 3-keto acyl-coenzyme A synthase catalyzes the addition of malonyl coenzyme A to the fatty acyl-coenzyme A precursor [20]. This is followed by a reduction step mediated by 3-keto acyl-coenzyme A reductase, which reduces the resulting 3-keto intermediate [20]. The third step involves dehydration of the 3-hydroxy species through the action of 3-hydroxy acyl-coenzyme A dehydratase [20]. Finally, the trans-2,3-enoyl-coenzyme A reductase catalyzes the reduction of the step 3 product, completing the two-carbon chain extension [20].
Cultured bovine aortic endothelial cells have been demonstrated to convert arachidonic acid to 7,10,13,16-docosatetraenoic acid through this elongation process [18]. Following a 24-hour incubation period, approximately 20% of the cellular fatty acid radioactivity was converted back to arachidonic acid, providing evidence for a retroconversion pathway [18] [21]. This bidirectional conversion suggests that 7,10,13,16-docosatetraenoic acid may serve as a reservoir for arachidonic acid in endothelial cells [18].
The efficiency of fatty acid elongation is determined primarily by the first step in the pathway, specifically the activity of the condensing enzyme rather than the reductases or dehydratase [20]. The substrate specificity and rate of fatty acid elongation are controlled by this initial condensation reaction, making it the rate-limiting step in the overall biosynthetic process [20].
Elongation of very long-chain fatty acid 5 enzyme plays a crucial role in the biosynthesis of 7,10,13,16-docosatetraenoic acid by catalyzing the elongation of polyunsaturated fatty acids [4] [15] [17]. This enzyme exhibits specific substrate preferences, elongating linoleic acid and alpha-linolenic acid to form arachidonic acid and eicosapentaenoic acid, respectively [15]. The enzyme demonstrates remarkable substrate selectivity, with the ability to elongate gamma-linolenoyl-coenzyme A specifically, while Elongation of very long-chain fatty acid 2 enzyme shows preference for 22-carbon polyunsaturated fatty acids [20].
The regulation of Elongation of very long-chain fatty acid 5 expression involves multiple transcriptional control mechanisms [4]. Sterol Regulatory Element-binding Protein-1 activates Elongation of very long-chain fatty acid 5 and increases polyunsaturated fatty acid synthesis, which subsequently creates a negative feedback loop affecting Sterol Regulatory Element-binding Protein-1 expression [4]. Two sterol regulatory element binding sites have been identified in the human Elongation of very long-chain fatty acid 5 gene: one located in the 10 kilobase upstream region and another in exon 1 [4]. These regulatory elements are conserved among mammals, indicating a common mechanism for Sterol Regulatory Element-binding Protein activation of Elongation of very long-chain fatty acid 5 [4].
Post-translational modification of Elongation of very long-chain fatty acid 5 represents an additional layer of regulation [30]. Under essential fatty acid-deficient conditions, Elongation of very long-chain fatty acid 5 acquires enzymatic activity toward oleic acid, leading to Mead acid synthesis [30]. This substrate specificity change is mediated by phosphorylation events, particularly through glycogen synthase kinase 3-dependent phosphorylation of putative sites at threonine 281, serine 283, and serine 285 [30].
Fatty acid desaturase 1 enzyme functions as the key desaturase in the biosynthetic pathway, catalyzing the introduction of double bonds at the delta-5 position in omega-3 and omega-6 polyunsaturated fatty acids [5] [19]. This enzyme catalyzes the final step in the formation of eicosapentaenoic acid and arachidonic acid from their respective precursors [5]. The protein structure consists of an N-terminal cytochrome b5-like domain and a C-terminal multiple membrane-spanning desaturase portion, both characterized by conserved histidine motifs [5].
The regulation of Fatty acid desaturase 1 expression in adipocytes demonstrates tissue-specific control mechanisms [19]. Polyunsaturated fatty acids, particularly eicosapentaenoic acid and arachidonic acid, reduce both Fatty acid desaturase 1 and Fatty acid desaturase 2 gene expression [19]. However, reductions in gene expression are reflected in Fatty acid desaturase 2 protein levels but not in Fatty acid desaturase 1 protein abundance [19]. This differential regulation suggests complex post-transcriptional control mechanisms operating in the desaturase pathway [19].
Enzyme | Primary Function | Substrate Specificity | Regulatory Mechanism |
---|---|---|---|
Elongation of very long-chain fatty acid 5 | Chain elongation | Gamma-linolenoyl-coenzyme A, linoleic acid | Sterol Regulatory Element-binding Protein-1 activation, phosphorylation |
Fatty acid desaturase 1 | Delta-5 desaturation | Omega-3 and omega-6 polyunsaturated fatty acids | Polyunsaturated fatty acid feedback inhibition |
Cytochrome P450 epoxygenases represent a critical metabolic pathway for the oxidation of 7,10,13,16-docosatetraenoic acid to bioactive epoxide derivatives [8] [9] [14]. These membrane-bound, heme-containing enzymes metabolize polyunsaturated fatty acids to epoxide products that exhibit diverse biological activities [10]. The cytochrome P450 epoxygenase pathway functions as the third major branch of fatty acid metabolism, alongside cyclooxygenase and lipoxygenase pathways [3] [8].
The oxidation of 7,10,13,16-docosatetraenoic acid by cytochrome P450 enzymes produces multiple regioisomeric epoxide products [28] [31]. Bovine adrenal zona glomerulosa cells metabolize radiolabeled 7,10,13,16-docosatetraenoic acid to four major metabolite peaks, which have been characterized using liquid chromatography-electrospray ionization mass spectrometry [28] [31]. The metabolic products include 16,17-epoxyeicosatetraenoic acid, 13,14-epoxyeicosatetraenoic acid, 10,11-epoxyeicosatetraenoic acid, and 7,8-epoxyeicosatetraenoic acid derivatives [31].
Specific cytochrome P450 isoforms demonstrate varying catalytic efficiency toward 7,10,13,16-docosatetraenoic acid [14]. Cytochrome P450 2C and cytochrome P450 2J isoforms, which convert arachidonic acid to epoxyeicosatrienoic acids, preferentially epoxidize the omega-3 double bond of longer-chain polyunsaturated fatty acids [14]. The substrate competition between arachidonic acid and 7,10,13,16-docosatetraenoic acid for cytochrome P450 enzymes influences the overall metabolite profile in cells [14].
The enzymatic kinetics of epoxide formation from 7,10,13,16-docosatetraenoic acid follow Michaelis-Menten parameters similar to other polyunsaturated fatty acid substrates [29]. Chemical synthesis studies have demonstrated that the yield of individual epoxide regioisomers increases with the distance between the targeted double bond and the carbomethoxy group [29]. This pattern reflects the accessibility of different double bond positions to the cytochrome P450 active site [29].
Metabolite | Molecular Weight | Retention Time (min) | Major Fragment Ions |
---|---|---|---|
16,17-Epoxyeicosatetraenoic acid derivative | 348 | 33.34 | 347, 329, 247 |
13,14-Epoxyeicosatetraenoic acid derivative | 348 | 34.60 | 347, 329, 207, 195 |
10,11-Epoxyeicosatetraenoic acid derivative | 348 | 34.85 | 347, 329, 285, 195, 163, 155 |
7,8-Epoxyeicosatetraenoic acid derivative | 348 | 35.51 | 347, 329, 143, 127 |
Soluble epoxide hydrolase represents the primary metabolic pathway for the hydrolysis of epoxy fatty acid derivatives to their corresponding diols [8] [12] [13]. This bifunctional enzyme contains two distinct catalytic activities within separate structural domains of each monomer: the C-terminal epoxide hydrolase activity and the N-terminal phosphatase activity [12] [33]. The epoxide hydrolase function converts epoxides to their corresponding diols through the addition of water molecules, making the resulting products more water-soluble and readily excretable [12].
The catalytic mechanism of soluble epoxide hydrolase involves a two-step hydrolysis reaction that proceeds through an alkyl-enzyme intermediate [13]. The enzyme operates as catalytically active dimers that convert polyunsaturated fatty acid epoxides to corresponding diols through an exothermic process [13]. The C-terminal epoxide hydrolase domain catalyzes the addition of water to an epoxide to yield a vicinal diol, while the N-terminal phosphatase domain hydrolyzes phosphate monoesters [12].
The substrate specificity of soluble epoxide hydrolase demonstrates preference for mono- and disubstituted epoxides, making epoxy fatty acids excellent substrates for this enzyme [13]. The catalytic turnover by soluble epoxide hydrolase is greater for these substrates compared to trans-, di-, tri-, and tetrasubstituted epoxides [13]. The enzyme shows remarkable efficiency in metabolizing epoxyeicosatrienoic acids and related epoxy fatty acid derivatives [12].
Kinetic studies of the phosphatase domain reveal that human soluble epoxide hydrolase hydrolyzes 4-nitrophenyl phosphate with a turnover number of 0.8 per second and a Michaelis constant of 0.24 millimolar [33]. The phosphatase activity requires magnesium as a cofactor, with strongly reduced activity observed in the absence of divalent cations [33]. The catalytic mechanism involves essential residues including aspartic acid-9 as the catalytic nucleophile, along with lysine-160, aspartic acid-184, and asparagine-189 [32].
The regulation of soluble epoxide hydrolase activity represents a critical control point in epoxy fatty acid metabolism [8]. Inhibitors of soluble epoxide hydrolase stabilize polyunsaturated fatty acid epoxides and potentiate their functional effects [8] [9]. The enzyme exhibits tissue-specific distribution patterns, with highest expression in liver, but also significant presence in vascular endothelium, leukocytes, red blood cells, smooth muscle cells, adipocytes, and kidney proximal tubules [12].
Catalytic Domain | Substrate | Turnover Number (s⁻¹) | Michaelis Constant (mM) | Cofactor Requirement |
---|---|---|---|---|
C-terminal epoxide hydrolase | Trans-stilbene oxide | 0.5 | 0.003 | None |
N-terminal phosphatase | 4-nitrophenyl phosphate | 0.8 | 0.24 | Magnesium |